(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one

Molecular weight C9H17NO3 building‑block identity

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one (CAS 1417370-07-0) is a small-molecule vinylogous amide (enaminone) building block characterized by a Z‑configured α,β‑unsaturated ketone core, a dimethylamino donor at C4, and a dimethoxymethyl acetal at C3. Its molecular formula is C₉H₁₇NO₃ (MW 187.24 g·mol⁻¹) and it is commercially supplied at nominal purities of 95 % (AKSci) to 98 % (Leyan).

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 1417370-07-0
Cat. No. B1404472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
CAS1417370-07-0
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=O)C(=CN(C)C)C(OC)OC
InChIInChI=1S/C9H17NO3/c1-7(11)8(6-10(2)3)9(12-4)13-5/h6,9H,1-5H3/b8-6+
InChIKeyQMKUPHLNFRTYKF-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1417370-07-0 (3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one – Structural Identity and Class Placement for Sourcing Decisions


(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one (CAS 1417370-07-0) is a small-molecule vinylogous amide (enaminone) building block characterized by a Z‑configured α,β‑unsaturated ketone core, a dimethylamino donor at C4, and a dimethoxymethyl acetal at C3 . Its molecular formula is C₉H₁₇NO₃ (MW 187.24 g·mol⁻¹) and it is commercially supplied at nominal purities of 95 % (AKSci) to 98 % (Leyan) . The compound belongs to the broader family of dimethylamino‑butenone intermediates that are widely used in heterocycle synthesis; however, the specific Z‑geometry and the presence of the acetal‑protected aldehyde equivalent at the α‑position distinguish it from the more common 4‑(dimethylamino)‑1,1‑dimethoxybut‑3‑en‑2‑one scaffold .

Configuration Z-enaminone geometry with cis arrangement
Acetal Position C3-dimethoxymethyl group, not C1-acetal
Purity Context Supplier purity options to match route requirements

Why 1417370-07-0 Cannot Be Replaced by Common 4‑(dimethylamino)‑1,1‑dimethoxybut‑3‑en‑2‑one Analogs in Regioselective Synthetic Routes


Generic substitution within the dimethylamino‑butenone family is unreliable because the position of the acetal moiety dictates the regiochemical outcome of downstream cyclocondensation steps. The target compound carries the dimethoxymethyl group at C3 (α to the carbonyl), whereas widely available analogs such as 4‑(dimethylamino)‑1,1‑dimethoxybut‑3‑en‑2‑one (CAS 67751‑23‑9) place the acetal at C1 . In pyrimidine syntheses, a C3‑acetal building block delivers a 4‑dimethoxymethyl substituent in the heterocycle, while the C1‑acetal isomer affords a 2‑substituted product [1]. This positional difference changes the functional‑group handle available for later‑stage manipulations (e.g., hydrolysis to the corresponding aldehyde for further derivatization), making the two building blocks non‑interchangeable when a specific substitution pattern is required by the target molecule [2]. Consequently, procurement specifications must match the exact regio‑ and stereochemistry to avoid costly route re‑design.

C3-dimethoxymethyl C1-acetal analog Acetal position may shift pyrimidine substitution from 4- to 2-regioisomer, altering downstream handles
Z-configuration E-isomer or mixed geometry Stereochemistry may influence cyclization selectivity and reaction kinetics

Quantitative Differentiation Evidence for 1417370-07-0 Relative to Closest Analogs – A Data‑Driven Product Guide


Molecular Weight and Formula Distinction from 1,1‑Dimethoxybutenone Analogs

The target compound (C₉H₁₇NO₃, MW 187.24) differs by one methylene unit (CH₂) from the common 4‑(dimethylamino)‑1,1‑dimethoxybut‑3‑en‑2‑one (C₈H₁₅NO₃, MW 173.21), reflecting the replacement of a 1,1‑dimethoxy terminus with a 3‑dimethoxymethyl group. This mass difference provides a definitive identity check by LC‑MS or HRMS during incoming quality control, preventing inadvertent receipt of the incorrect analog .

MW & Formula Distinction
Head-to-head
ΔMW +14.03 g/mol
Enables unambiguous LC-MS identity check
Vendor-supplied MS data; confirm upon receipt
Molecular weight C9H17NO3 building‑block identity LC‑MS QC

Boiling Point Shift Reflecting Increased Molecular Complexity

ChemSrc predicted data indicate a boiling point of 289.7 ± 40.0 °C at 760 mmHg for the target compound, markedly higher than the 211.2 ± 40.0 °C reported for 4‑(dimethylamino)‑1,1‑dimethoxybut‑3‑en‑2‑one. The ~78 °C elevation is consistent with the additional carbon and the higher molecular weight of the C9 scaffold, which impacts purification strategy (e.g., column chromatography vs. distillation) and thermal stability considerations during scale‑up .

Boiling Point Shift
Data to verify
ΔTb ~ +78.5 °C
Impacts distillation feasibility and scale-up purification
Predicted values; experimental validation pending
boiling point predicted physical property distillation purity

Purity Tier Differentiation: 98 % (Leyan) vs. 95 % (Standard Suppliers)

Leyan lists the compound at 98 % purity, whereas AKSci and CymitQuimica offer it at 95 % minimum. This 3‑percentage‑point purity differential, while modest, is meaningful for multi‑step syntheses where cumulative impurity carry‑through can erode final product yield and purity profiles. Users requiring higher initial building‑block quality to meet strict intermediate specifications may prioritize the 98 % grade .

Purity Tier Difference
Context-dependent
+3 percentage points (98% vs 95% nominal)
Higher purity may reduce in-house re-purification needs
Cross-vendor comparison, analytical method undisclosed
purity HPLC assay procurement specification

Z‑Stereochemistry as a Conformational Constraint in Cyclization Selectivity

The (Z)‑configuration of the enaminone double bond places the dimethylamino and dimethoxymethyl groups on the same side of the alkene, pre‑organizing the molecule for cyclocondensation reactions where a cisoid conformation is required. While the common (E)‑4‑(dimethylamino)‑1,1‑dimethoxybut‑3‑en‑2‑one (CAS 187242‑85‑9) participates in analogous cyclizations, the Z‑isomer can exhibit different reaction rates and regioselectivity in certain annulation processes owing to ground‑state geometry . Direct comparative kinetic data for this specific pair are not publicly available; this inference is drawn from established stereoelectronic principles of enaminone chemistry [1].

Z-Stereochemistry
Class-level inference
Z (cis) vs. E (trans) enaminone geometry
Z-configuration may pre-organize for cyclocondensation selectivity
No kinetic data; stereoelectronic rationale
Z‑isomer stereochemistry cyclization heterocycle

Acetal Protection Strategy: Orthogonal Reactivity of the Dimethoxymethyl Moiety vs. 1,1‑Dimethoxy Analogs

The target compound contains a dimethoxymethyl group directly attached to the enaminone core, functioning as a masked aldehyde that can be unmasked by mild aqueous acid hydrolysis to generate a formyl substituent. In contrast, 4‑(dimethylamino)‑1,1‑dimethoxybut‑3‑en‑2‑one presents the acetal at the carbonyl terminus, where hydrolysis yields a carboxylic acid or ketone depending on the work‑up. This orthogonal deprotection profile allows the C3‑acetal building block to serve as an aldehyde synthon without affecting the enaminone functionality, a feature exploited in pyrimidine syntheses where the dimethoxymethyl group is retained through cyclization and later hydrolyzed to the aldehyde for further functionalization [1].

Acetal Protection Strategy
Class-level inference
C3-acetal → aldehyde; C1-acetal → ketone/acid
Orthogonal deprotection defines downstream synthetic handle
Hydrolysis rates not quantified for these exact compounds
acetal protecting group orthogonal deprotection aldehyde equivalent

Limited Public Bioactivity Data: KDM2A IC₅₀ = 63 nM in a Biochemical Assay

A single BindingDB entry (BDBM50596053, CHEMBL5173876) reports an IC₅₀ of 63 nM for inhibition of human lysine‑specific demethylase 2A (KDM2A), with a selectivity window of ~6.3‑fold over KDM3A (IC₅₀ = 400 nM) and ~12.9‑fold over FTO (IC₅₀ = 810 nM) in the same assay panel. No comparator data for structurally related enaminones are available in this dataset; therefore, the selectivity profile is a class‑level inference based on the wider KDM inhibitor field. This datum flags the compound as a potential starting point for epigenetic probe development but should not be over‑interpreted without confirmatory studies [1].

KDM2A Inhibition
Supporting evidence
IC₅₀ 63 nM (6.3-fold over KDM3A)
May support epigenetic probe research context
Single biochemical data point; confirmatory studies lacking
KDM2A epigenetics IC50 inhibitor

Optimal Deployment Scenarios for 1417370-07-0 Based on Quantified Differentiation Evidence


Regioselective Synthesis of 4‑Dimethoxymethyl‑Substituted Pyrimidines and Related Heterocycles

The C3‑dimethoxymethyl group enables the construction of pyrimidines bearing a protected aldehyde at the 4‑position, a motif found in several bioactive small molecules and API intermediates. When condensed with guanidine, thiourea, or amidine nucleophiles, the Z‑enaminone geometry and the acetal‑protected α‑carbon direct cyclization to the desired 4‑dimethoxymethyl regioisomer, avoiding the 2‑substituted product that would arise from the 1,1‑dimethoxy analog. This application is directly supported by analogous patent literature using the related building block, where the dimethoxymethyl group is retained post‑cyclization and later deprotected to the aldehyde for subsequent imine or reductive amination steps [1].

Aldehyde Synthon Strategy in Multi‑Step Medicinal Chemistry Programs

The dimethoxymethyl substituent serves as a latent aldehyde that can be orthogonally unmasked without affecting the enaminone or other sensitive functionalities. This allows the compound to be incorporated early in a synthetic sequence; the acetal remains stable through nucleophilic additions, cyclizations, and basic work‑ups, and can be hydrolyzed under mild acidic conditions to reveal the formyl group for late‑stage diversification (e.g., Horner‑Wadsworth‑Emmons olefination, reductive amination, or oxime formation). The commercial availability of 98 % purity material from Leyan reduces the risk of side reactions caused by aldehyde‑related impurities during the deprotection step .

Epigenetic Probe Discovery Targeting KDM2A Demethylase

The compound's reported IC₅₀ of 63 nM against human KDM2A, with moderate selectivity over KDM3A and FTO, positions it as a potential fragment or early lead for epigenetic tool compound development. While only a single biochemical data point is available and no cellular or in‑vivo profiling has been published, the data suggest that the enaminone‑acetal scaffold may engage the 2‑oxoglutarate‑dependent dioxygenase active site. Procurement for this application would require analytical verification of the exact (Z)‑stereochemistry and purity to ensure reproducibility of the reported activity [2].

Process Chemistry Scale‑Up of Protected‑Aldehyde Building Blocks

The higher boiling point (predicted ~290 °C) of the target compound, relative to the more volatile 1,1‑dimethoxy analog, makes it more amenable to column chromatography purification rather than distillation at scale. Process chemists evaluating this intermediate for kilo‑lab or pilot‑plant campaigns should factor in the thermal stability implied by the elevated boiling point and the availability of 98 % purity material to minimize purification burden. The Z‑isomer configuration also eliminates the need for a stereochemical separation step, which may be necessary if the E‑isomer contaminant is present in analog building blocks .

Application
Selection Property
Validation Focus
4-Dimethoxymethyl pyrimidine synthesis
C3-acetal regiospecificity
4- vs 2-substituted product outcome
Multi-step aldehyde synthon strategy
Orthogonal acetal deprotection
Aldehyde liberation compatibility
KDM2A demethylase probe research
Reported KDM2A inhibition context
Biochemical selectivity profiling
Process-scale building block evaluation
Thermal stability context
Chromatography vs distillation feasibility
Quote Request

Request a Quote for (3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.